molecular formula C19H14N2OS B5275561 (E)-3-(3-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

(E)-3-(3-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B5275561
M. Wt: 318.4 g/mol
InChI Key: BFBNPGOGZYOEOA-MHWRWJLKSA-N
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Description

(E)-3-(3-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound that features a thiazole ring, a phenyl group, and a methoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring followed by the introduction of the phenyl and methoxyphenyl groups. Common reagents might include thioamides, aldehydes, and nitriles under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the nitrile group or other parts of the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions could be employed to modify the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, including anti-inflammatory, antimicrobial, or anticancer agents.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including their ability to interact with specific biological targets or pathways.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action for (E)-3-(3-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile would depend on its specific biological activity. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole derivatives, such as:

  • 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
  • 3-(3-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)propanoic acid

Uniqueness

The uniqueness of (E)-3-(3-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-22-17-9-5-6-14(11-17)10-16(12-20)19-21-18(13-23-19)15-7-3-2-4-8-15/h2-11,13H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBNPGOGZYOEOA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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